3-氨基-N,N-二乙基-4-(甲基氨基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

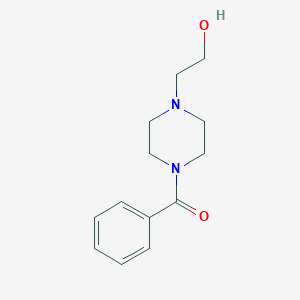

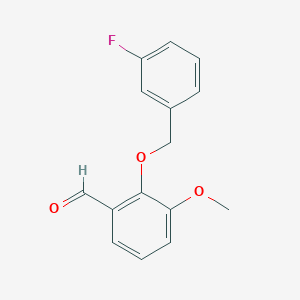

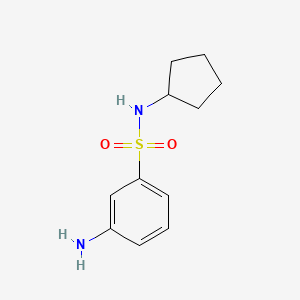

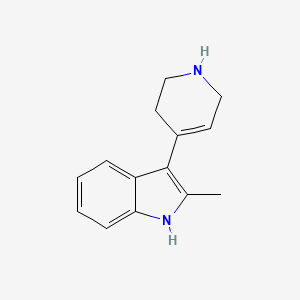

The compound 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities and applications in medicinal chemistry. The papers provided do not directly discuss this compound but offer insights into closely related compounds and their properties.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of different amines with aldehydes or other suitable precursors. For instance, a Schiff base compound was synthesized from the reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde, as described in one of the studies . Another study reports the synthesis of a benzenesulfonamide derivative by reacting 4-(diethylamino)benzaldehyde with p-toluidine, yielding a compound with high selectivity for the CB2 receptor . These methods suggest that the synthesis of 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide could potentially be achieved through similar synthetic routes involving the appropriate amines and sulfonamide precursors.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For example, the Schiff base mentioned earlier was characterized by various spectroscopic methods and its crystal structure was determined, showing the presence of enol-imine tautomerism . Another study on 3-amino-4-hydroxy benzenesulfonamide revealed its crystal and molecular structures through X-ray diffraction and explored the tautomeric forms using density functional theory . These findings highlight the importance of tautomerism in the molecular structure of sulfonamide compounds, which could also be relevant for the analysis of 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be influenced by their tautomeric forms, as tautomerism plays a significant role in their photochromic and thermochromic characteristics . The acid-base equilibrium constants of these compounds can be determined using spectrophotometry, which is crucial for understanding their behavior in different chemical reactions . The synthesis of radioligands from sulfonamide precursors, as seen in one study, involves O-[(11)C]-methylation, indicating that these compounds can participate in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The crystallographic study of one compound revealed π–π interactions and hydrogen-bonding interactions, which contribute to the formation of a three-dimensional network in the crystal . These interactions can affect the solubility, melting point, and other physical properties of the compound. The density and crystallographic parameters provided in the studies offer a glimpse into the solid-state properties of these compounds .

科学研究应用

光动力疗法和光敏化

Pişkin、Canpolat 和 Öztürk (2020) 的一项研究探讨了用苯磺酰胺衍生物基团取代的新型锌酞菁用于光动力疗法的可能性。该化合物表现出有希望的荧光特性和高单线态氧量子产率,使其有可能用作癌症治疗中的 II 型光敏剂。

酶抑制和分子对接研究

Alyar 等人 (2019) 合成了源自磺胺甲恶唑和磺异恶唑的新希夫碱,并评估了它们对各种酶活性的影响。他们的研究详细阐述在 Alyar 等人 (2019) 中,证明了这些化合物作为酶抑制剂的潜力,这可能在各种生物和药理学应用中产生影响。

抗菌活性

Abbasi 等人 (2015) 的研究涉及合成具有抗菌特性的苯磺酰胺衍生物。这些化合物对各种细菌菌株表现出显着的抗菌活性,表明它们有可能用作抗菌剂。

药物合成与表征

Thamizharasi、Vasantha 和 Reddy (2002) 由苯磺酰胺衍生物合成了抗微生物药物,如 Thamizharasi 等人 (2002) 中所述。他们发现这些化合物中的微小结构变化可能导致药理活性增加。

抗癌活性

Karakuş 等人 (2018) 进行了详细研究,如 Karakuş 等人 (2018) 中所述,研究了新型苯磺酰胺衍生物,评估了它们对人结直肠癌和宫颈癌细胞系的抗癌活性。这项研究突出了苯磺酰胺衍生物在开发新的抗癌治疗中的潜力。

抑制膜结合磷脂酶 A2

Oinuma 等人 (1991) 合成了一系列苯磺酰胺衍生物,并评估了它们作为膜结合磷脂酶 A2 抑制剂的作用,如 Oinuma 等人 (1991) 中所述。这项研究有助于理解炎症过程和开发潜在的治疗剂。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

属性

IUPAC Name |

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2S/c1-4-14(5-2)17(15,16)9-6-7-11(13-3)10(12)8-9/h6-8,13H,4-5,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCURWJISNMINV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391035 |

Source

|

| Record name | 3-Amino-N,N-diethyl-4-(methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide | |

CAS RN |

49804-44-6 |

Source

|

| Record name | 3-Amino-N,N-diethyl-4-(methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)